molecular formula C21H17N3O7S B4558305 3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

Cat. No.: B4558305
M. Wt: 455.4 g/mol
InChI Key: GMRUIAMPSLWXPN-UHFFFAOYSA-N
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Description

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, a sulfonylamino group, and a nitrophenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of a methyl-substituted benzoic acid, followed by the introduction of the carbamoyl and sulfonylamino groups through a series of coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as recrystallization and purification to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-methyl-5-[(4-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
  • 3-[[2-methyl-5-[(2-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid

Uniqueness

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[2-methyl-5-[(3-nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O7S/c1-13-8-9-14(20(25)22-16-5-3-7-18(12-16)24(28)29)11-19(13)32(30,31)23-17-6-2-4-15(10-17)21(26)27/h2-12,23H,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUIAMPSLWXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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